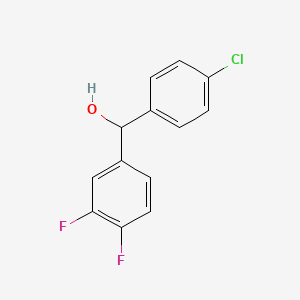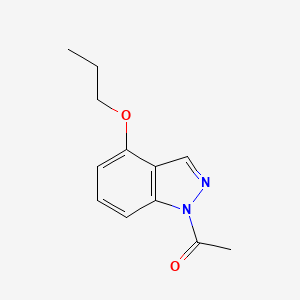
1-(4-Propoxy-1H-indazol-1-yl)ethanone
Übersicht
Beschreibung
1-(4-Propoxy-1H-indazol-1-yl)ethanone, also known as PI3K inhibitor, is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a selective inhibitor of PI3K, which is an important signaling pathway involved in cell growth, differentiation, and survival.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Routes
Researchers have explored novel synthesis routes for compounds structurally related to "1-(4-Propoxy-1H-indazol-1-yl)ethanone," aiming to improve yields and streamline production processes. For instance, a study detailed the synthesis of 4-(benzyloxy)-1H-indazole through a five-step reaction, achieving a total yield of 76.3%. This work highlights the efficiency of certain synthesis routes, potentially applicable to related compounds (Tang Yan-feng, 2012).
Spectroscopic Characterization and Cytotoxic Studies
Another area of research involves the spectroscopic characterization, cytotoxic studies, and docking studies of similar compounds. A study synthesized a compound using a click chemistry approach, characterized it using various spectroscopic techniques, and evaluated its cytotoxicity. This research could provide a foundation for understanding the biological applications and pharmacokinetics of "this compound" derivatives (M. Govindhan et al., 2017).
Antimicrobial Activity
Compounds structurally similar to "this compound" have been synthesized and evaluated for their antimicrobial activity. Research demonstrates the potential of these compounds to serve as antimicrobial agents, with several novel derivatives showing promising results against various bacterial and fungal strains (M. Nagamani et al., 2018).
Corrosion Inhibition
The search for new corrosion inhibitors is crucial for extending the life of metals in corrosive environments. A study investigated the use of a triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid, showing high inhibition efficiency. Such research indicates the potential of "this compound" derivatives in industrial applications (Q. Jawad et al., 2020).
Wound-Healing Potential
Investigating the wound-healing potential of novel compounds is another significant area of research. A study on derivatives of a related compound showed significant wound healing in animal models, suggesting the potential for "this compound" derivatives to contribute to medical treatments (K. Vinaya et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-propoxyindazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-7-16-12-6-4-5-11-10(12)8-13-14(11)9(2)15/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJKSMGHNXNNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1C=NN2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



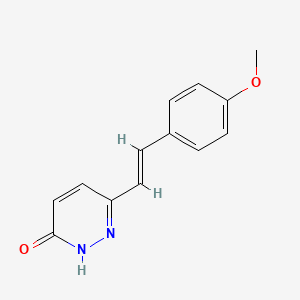

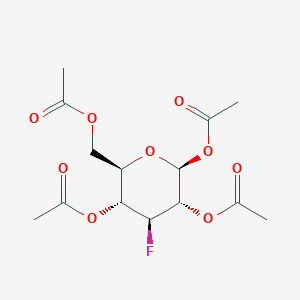
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3043288.png)

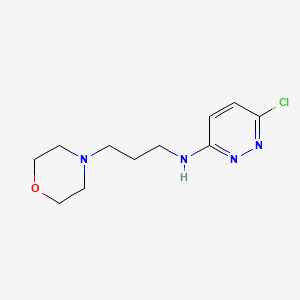
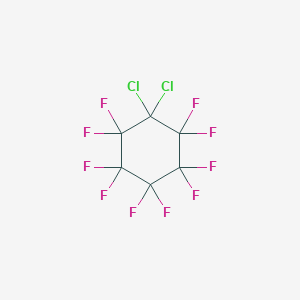

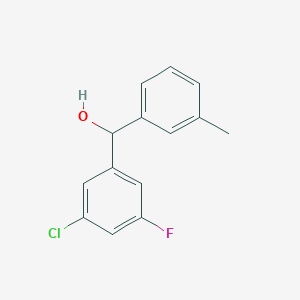
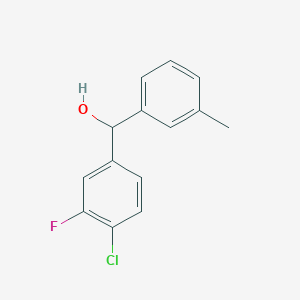
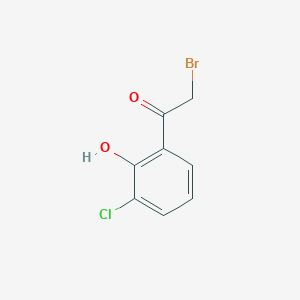

![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)
